methyl 2-[(2Z)-6-fluoro-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate methyl 2-[(2Z)-6-fluoro-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 865198-23-8
VCID: VC5243655
InChI: InChI=1S/C23H24FN3O5S2/c1-15-9-11-26(12-10-15)34(30,31)18-6-3-16(4-7-18)22(29)25-23-27(14-21(28)32-2)19-8-5-17(24)13-20(19)33-23/h3-8,13,15H,9-12,14H2,1-2H3
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC
Molecular Formula: C23H24FN3O5S2
Molecular Weight: 505.58

methyl 2-[(2Z)-6-fluoro-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

CAS No.: 865198-23-8

Cat. No.: VC5243655

Molecular Formula: C23H24FN3O5S2

Molecular Weight: 505.58

* For research use only. Not for human or veterinary use.

methyl 2-[(2Z)-6-fluoro-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate - 865198-23-8

Specification

CAS No. 865198-23-8
Molecular Formula C23H24FN3O5S2
Molecular Weight 505.58
IUPAC Name methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C23H24FN3O5S2/c1-15-9-11-26(12-10-15)34(30,31)18-6-3-16(4-7-18)22(29)25-23-27(14-21(28)32-2)19-8-5-17(24)13-20(19)33-23/h3-8,13,15H,9-12,14H2,1-2H3
Standard InChI Key ZTVKMONDCKONGU-BZZOAKBMSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC

Introduction

IUPAC Name

Methyl 2-[(2Z)-6-fluoro-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate.

Molecular Formula

C20_{20}H22_{22}FN3_{3}O5_{5}S.

Molecular Weight

Approximately 451.47 g/mol.

Functional Groups

The compound contains several key functional groups:

  • A benzothiazole core, which is a bicyclic aromatic structure containing both sulfur and nitrogen.

  • A fluoro substituent on the benzothiazole ring.

  • A sulfonamide group attached to a benzoyl moiety.

  • A methyl ester group on the acetate chain.

  • A piperidine ring, substituted with a methyl group.

Stereochemistry

The compound exhibits a (Z)-configuration at the imine bond within the benzothiazole system.

General Synthetic Route

The synthesis of this compound typically involves:

  • Formation of the benzothiazole core: This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

  • Introduction of the fluoro substituent: Fluorination reactions are used to selectively add the fluorine atom to the benzothiazole ring.

  • Attachment of the sulfonamide-benzoyl moiety: This step involves coupling reactions using sulfonyl chlorides and amines.

  • Esterification: The acetate group is introduced via esterification or transesterification reactions.

Challenges in Synthesis

The synthesis requires precise control over reaction conditions to maintain the (Z)-configuration and to avoid side reactions involving the sensitive functional groups.

Potential Pharmacological Activity

Compounds with similar structures have been investigated for:

  • Anticancer activity: Benzothiazole derivatives often exhibit cytotoxic effects against cancer cells.

  • Anti-inflammatory properties: The sulfonamide group is known to interact with enzymes involved in inflammation pathways.

  • Antimicrobial activity: The piperidine and benzothiazole moieties are common in antimicrobial agents.

Molecular Docking Studies

Preliminary computational studies suggest that such compounds may serve as inhibitors for specific enzymes (e.g., kinases or proteases), making them candidates for drug development.

Spectroscopic Techniques

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm the structural framework and stereochemistry.

    • 1H^{1}H NMR: Identification of aromatic, aliphatic, and ester protons.

    • 13C^{13}C NMR: Confirmation of carbon environments including ester and aromatic carbons.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detection of functional groups like esters (C=OC=O) and sulfonamides (S=OS=O).

Crystallography

X-ray crystallography can provide detailed structural information, including bond angles and lengths, as well as confirmation of the (Z)-configuration.

In Silico Studies

Computational docking has indicated strong binding affinities for enzymes such as:

  • Cyclooxygenase (COX), suggesting anti-inflammatory potential.

  • Kinases involved in cancer progression.

Experimental Data

Although specific biological assays for this compound are not yet reported, related derivatives have shown promising results in:

  • In vitro anticancer screening.

  • Antibacterial activity against Gram-positive and Gram-negative bacteria.

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